Cas no 22354-86-5 (5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure
22354-86-5 structure
Product Name:5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS No:22354-86-5
MF:C3H4ClN3O
MW:133.536358833313
MDL:MFCD20502808
CID:1088167
PubChem ID:136082349
Update Time:2025-07-23

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-methyl-1H-1,2,4-triazol-3(2H)-one
    • 5-CHLORO-2-METHYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
    • 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one(SALTDATA: FREE)
    • 5-chloro-2-methyl-4H-1,2,4-triazol-3-one
    • 1-methyl-3-chloropyrrolidine
    • 1-Methyl-3-chlor-pyrrolidin
    • 3-Chlor-1-methyl-pyrrolidin
    • 3-chloro-1-methyl pyrrolidine
    • 3-Chloro-1-methyl-pyrrolidine
    • 5-chloro-2-methyl-2,4-dihydro-[1,2,4]triazol-3-one
    • AM90550
    • KB-30787
    • SureCN9699113
    • CS-0336359
    • MFCD20502808
    • AKOS006317210
    • 5-Chloro-2-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
    • 22354-86-5
    • BS-37580
    • SCHEMBL24045050
    • 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
    • MDL: MFCD20502808
    • Inchi: 1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8)
    • InChI Key: JQGIWFHUNHSWAC-UHFFFAOYSA-N
    • SMILES: ClC1=NN(C)C(N1)=O

Computed Properties

  • Exact Mass: 133.0042895g/mol
  • Monoisotopic Mass: 133.0042895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 44.7Ų

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Pricemore >>

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5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:22354-86-5)5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Order Number:A1147165
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:05
Price ($):284.0/920.0
Email:sales@amadischem.com

Additional information on 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Introduction to 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 22354-86-5)

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic compound belongs to the triazolone class, which has garnered considerable attention due to its broad spectrum of biological activities. With the CAS number 22354-86-5, it is well-documented in chemical literature and has been explored for various synthetic applications. The presence of both chloro and methyl substituents enhances its potential as a building block in medicinal chemistry, enabling modifications that can fine-tune its pharmacological properties.

The molecular structure of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one consists of a triazolone ring system fused with a hydroxymethyl group at the 2-position and a chloro substituent at the 5-position. The methyl group at the 2-position contributes to steric hindrance and can influence the compound's solubility and metabolic stability. This structural motif is particularly intriguing because it allows for diverse functionalization strategies, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied for its potential in developing novel therapeutic agents. The triazolone core is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, often attributed to its ability to interact with biological targets such as enzymes and receptors. The chloro group can serve as a handle for further chemical transformations, including nucleophilic substitution reactions that introduce new functional groups into the molecule.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various disease pathways. For instance, derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been explored as potential kinase inhibitors due to their ability to disrupt protein-protein interactions critical for cancer progression. Additionally, modifications to the chloro or methyl substituents have been investigated to improve pharmacokinetic profiles and reduce off-target effects.

The pharmaceutical industry has shown particular interest in 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one due to its versatility as a scaffold for drug discovery. Its scaffold-like nature allows medicinal chemists to systematically vary substituents while maintaining the core triazolone structure. This approach has led to the identification of several lead compounds with promising preclinical activity. Furthermore, computational modeling studies have been employed to predict how different substituents might affect the compound's binding affinity and selectivity.

Recent advancements in synthetic methodologies have also enhanced the accessibility of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, enabling larger-scale production for research purposes. Techniques such as microwave-assisted synthesis and flow chemistry have reduced reaction times and improved yields significantly. These innovations are particularly valuable in academic settings where rapid screening of multiple derivatives is essential for identifying promising candidates.

The biological activity of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been further explored through structure-based drug design. High-resolution crystal structures of target proteins have provided insights into how this compound interacts with biological systems at an atomic level. These insights have guided efforts to optimize potency while minimizing toxicity. For example, studies have shown that subtle changes in electronic distribution around the triazolone ring can significantly alter binding interactions with enzymes such as kinases or proteases.

Another area of interest is the use of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazolones as probes in biochemical assays. Their well-defined structure makes them ideal candidates for developing high-throughput screening (HTS) assays aimed at identifying new drug targets or inhibitors. Such assays are critical in modern drug discovery pipelines where large libraries of compounds must be rapidly evaluated for biological activity.

The environmental impact and sustainability considerations are also important when discussing compounds like 5-chloro-octylmethylene-cyanoacetate CAS NO 22635780, but here we focus on their role in pharmaceutical innovation rather than environmental concerns related specifically hazardous materials

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22354-86-5)5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
A1147165
Purity:99%/99%
Quantity:1g/5g
Price ($):284.0/920.0
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